2-(4-Chloro-3-fluorobenzoyl)pyridine
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Overview
Description
2-(4-Chloro-3-fluorobenzoyl)pyridine is a chemical compound with the molecular formula C12H7ClFNO and a molecular weight of 235.64 g/mol It is characterized by the presence of a pyridine ring substituted with a 4-chloro-3-fluorobenzoyl group
Preparation Methods
The synthesis of 2-(4-Chloro-3-fluorobenzoyl)pyridine typically involves the reaction of 4-chloro-3-fluorobenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-(4-Chloro-3-fluorobenzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often in the presence of catalysts such as palladium.
Scientific Research Applications
2-(4-Chloro-3-fluorobenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
2-(4-Chloro-3-fluorobenzoyl)pyridine can be compared with other similar compounds, such as:
2-(4-Chlorobenzoyl)pyridine: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
2-(4-Fluorobenzoyl)pyridine: Lacks the chlorine substituent, which may influence its properties differently.
2-(4-Bromobenzoyl)pyridine: Contains a bromine substituent instead of chlorine or fluorine, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZEGBYZXEHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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